Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a methylthio group
Properties
IUPAC Name |
methyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-13(20)8-3-5-9(6-4-8)17-12(19)11-10(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMQNQHOWZQGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-(methylthio)pyrimidine with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Shares the pyrimidine core structure but lacks the benzoate moiety.
5-Chloro-2-(methylthio)pyrimidine: Similar structure with different substituents on the pyrimidine ring.
Uniqueness
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 448.3 g/mol
- CAS Number : 901660-13-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including carbonic anhydrases (CAs). Among the twelve isozymes of carbonic anhydrases present in humans, CAIX is notably overexpressed in several solid tumors, making it a target for anticancer drug design. Compounds that selectively inhibit CAIX can potentially disrupt tumor growth and metastasis by altering the tumor microenvironment .
Anticancer Properties
Research has indicated that derivatives of methyl benzoates exhibit significant inhibitory effects on carbonic anhydrase activity. For instance, a study demonstrated that certain methyl 5-sulfamoyl-benzoates showed high binding affinity to CAIX, with a dissociation constant (K) as low as 0.12 nM, indicating their potential as anticancer agents .
| Compound | K (nM) | Selectivity |
|---|---|---|
| Methyl 5-sulfamoyl-benzoate | 0.12 | >100-fold over other CA isozymes |
Inhibition Studies
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through its action on CAIX. The compound's design allows for selective binding, minimizing off-target effects that are common with less specific inhibitors.
Case Studies
- Study on CA Inhibition : A series of experiments were conducted to assess the inhibitory effects of various derivatives on CA isozymes. The results indicated that modifications in the chemical structure significantly impacted the binding affinity and selectivity towards CAIX, underscoring the importance of structural optimization in drug design .
- Antitumor Activity : In a preclinical model, methyl benzoate derivatives were tested for their ability to reduce tumor size in xenograft models. The results showed a marked reduction in tumor volume and improved survival rates in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
